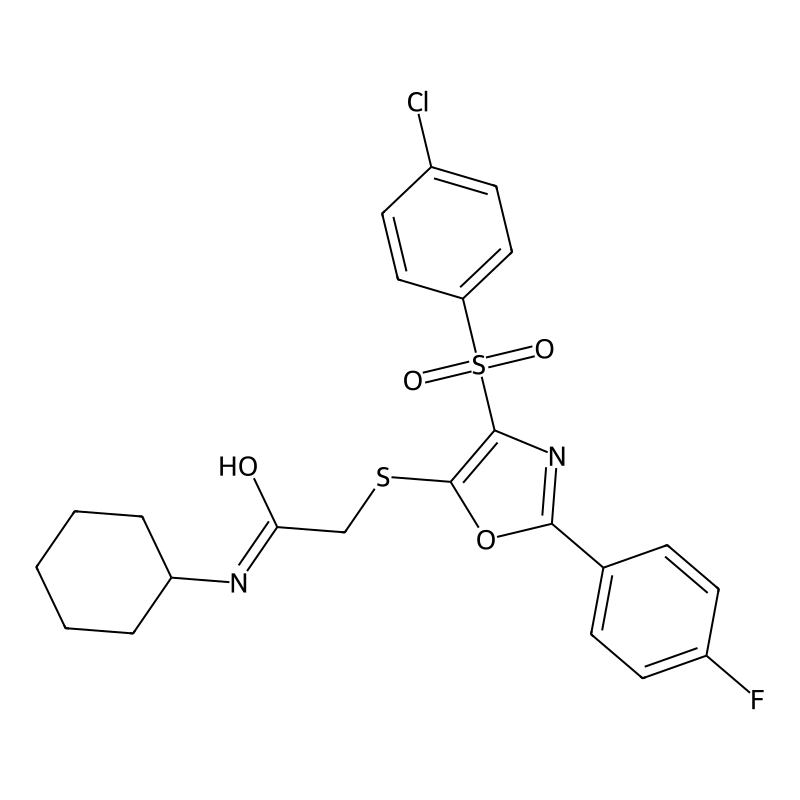2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Antimicrobial Research
The compound, which is a derivative of N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine, has been studied for its antimicrobial properties . The compound was synthesized and characterized using various techniques such as elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopy . The compound was tested for antimicrobial action against bacterial and fungal strains . The results revealed a promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Application in Antioxidant Research
The same compound has also been evaluated for its antioxidant activity . The antioxidant activity was assessed using DPPH, ABTS, and ferric reducing power assays . The results of these assays were promising, indicating the compound’s potential as an antioxidant .
Application in Toxicity Testing
The compound was tested for toxicity on the freshwater cladoceran Daphnia magna . This kind of testing is important in assessing the environmental impact of new compounds .
Application in Drug Design
Application in Crystallography
The compound has been used in the synthesis of a new cobalt(II) complex with ((4-chlorophenyl)sulfonyl)glycine and 4,4′-bipyridine . The crystal structure of this complex was reported, which could be useful in the field of crystallography .
Application in UV-Curable Coatings and Inks
The compound, being a derivative of bis(4-chlorophenyl) sulfone, could potentially be used in the production of UV-curable coatings and inks . This application is based on the properties of bis(4-chlorophenyl) sulfone, which has been used in thermoplastic production .
The compound 2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide is a complex organic molecule characterized by its unique structural elements. It features a cyclohexylacetamide moiety linked to a sulfonyl group, which is further connected to an oxazole ring containing both a chlorophenyl and a fluorophenyl substituent. This compound belongs to a class of molecules that exhibit potential pharmacological activities, particularly in oncology and inflammation-related conditions.
- Nucleophilic substitution: The sulfonamide group can undergo nucleophilic attack, making it reactive towards nucleophiles.
- Oxidation reactions: The sulfur atom in the sulfonyl group may participate in oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Condensation reactions: The amide bond can participate in condensation reactions with various electrophiles, leading to the formation of more complex structures.
The synthesis of 2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide can be approached through several methods:
- Multi-step synthesis:
- Start with the synthesis of the oxazole ring using appropriate precursors (e.g., 4-chlorobenzaldehyde and 4-fluorobenzaldehyde).
- Introduce the sulfonamide functionality via reaction with a sulfonyl chloride.
- Finally, couple with cyclohexylacetamide using standard amide coupling techniques.
- One-pot synthesis:
- Utilize a one-pot reaction strategy where all reagents are combined under controlled conditions, allowing for simultaneous formation of multiple functional groups.
This compound has potential applications in various fields:
- Pharmaceutical development: Due to its anticipated biological activity, it could serve as a lead compound in drug discovery for cancer and inflammatory diseases.
- Chemical probes: It may be used as a chemical probe in biological studies to elucidate mechanisms of action related to its pharmacological effects.
- Material science: The unique structural properties might allow for applications in developing novel materials with specific electronic or optical properties.
Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Potential areas of investigation include:
- Protein-ligand interactions: Assessing how this compound binds to specific targets such as enzymes or receptors involved in cancer progression or inflammatory pathways.
- Metabolic studies: Evaluating how the compound is metabolized in biological systems and identifying any active metabolites that contribute to its therapeutic effects.
- Synergistic effects: Investigating potential synergistic effects when combined with other therapeutic agents.
Several compounds share structural similarities with 2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-chlorophenyl)-1,3-thiazole | Contains thiazole instead of oxazole | Known for antimicrobial properties |
| 2-(4-fluorophenyl)-1H-imidazo[4,5-b]pyridine | Imidazole ring structure | Exhibits potent anticancer activity |
| 2-[[(4-chlorophenyl)sulfonyl]amino]-N-cyclohexylacetamide | Similar amide structure | Focused on anti-inflammatory effects |
This comparison highlights the uniqueness of the original compound's dual aromatic substitution and its specific sulfonamide linkage, which may contribute to distinct biological activities not observed in other similar compounds.








